molecular formula C18H13ClO5 B2636429 (Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-47-5

(Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2636429
CAS No.: 623117-47-5
M. Wt: 344.75
InChI Key: ACFLSXQZOCFJHF-PXNMLYILSA-N
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Description

(Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-derived compound featuring a Z-configured benzylidene moiety substituted with a 4-chlorophenyl group. This structure combines a benzofuran core with an acetoxy ester and a chlorinated aromatic system, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO5/c1-22-17(20)10-23-13-6-7-14-15(9-13)24-16(18(14)21)8-11-2-4-12(19)5-3-11/h2-9H,10H2,1H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFLSXQZOCFJHF-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-Methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of interest due to its potential biological activities. This article reviews existing literature on its synthesis, biological evaluation, and mechanisms of action, focusing on its anticancer, antioxidant, and anti-inflammatory properties.

Synthesis

The synthesis of (Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves the reaction of benzofuran derivatives with chlorobenzaldehyde under acidic or basic conditions. This process yields the target compound through a series of nucleophilic substitutions and condensation reactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds related to (Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate. For instance:

  • Cell Line Studies : The compound has shown promising results against various cancer cell lines. In particular, derivatives containing the benzofuran moiety exhibit significant cytotoxicity against Hep3B liver cancer cells. These derivatives have been reported to reduce alpha-fetoprotein (α-FP) secretion and induce cell cycle arrest in the G2-M phase, suggesting their potential as anticancer agents .
  • Mechanism of Action : Research indicates that these compounds may exert their effects through the induction of apoptosis and modulation of signaling pathways involved in cell proliferation and survival .

Antioxidant Activity

The antioxidant properties of (Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate have been evaluated using various in vitro assays:

  • DPPH Assay : Compounds with similar structures demonstrated significant scavenging activity against DPPH radicals, indicating their potential to mitigate oxidative stress .
  • Comparative Analysis : The antioxidant activity was compared with standard antioxidants like Trolox, showing that certain derivatives possess IC50 values that suggest moderate to high efficacy in neutralizing free radicals .

Anti-inflammatory Activity

The anti-inflammatory effects of benzofuran derivatives are also noteworthy:

  • In Vivo Studies : Some studies have reported that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX in animal models, suggesting a mechanism that could be beneficial for treating inflammatory conditions .

Data Tables

Biological Activity Effect Reference
AnticancerCytotoxicity against Hep3B cells
AntioxidantDPPH scavenging activity
Anti-inflammatoryInhibition of COX and LOX

Case Studies

  • Case Study on Hep3B Cells : A study reported that treatment with a compound similar to (Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate resulted in a significant decrease in cell viability and induced apoptosis in Hep3B cells. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
  • Antioxidant Evaluation : Another study evaluated a series of benzofuran derivatives for their antioxidant capacity using the DPPH assay. The results indicated that certain modifications to the structure significantly enhanced the scavenging activity, highlighting the importance of structural optimization in developing effective antioxidants .

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C19H15ClO5
  • Molecular Weight : 358.77 g/mol
  • CAS Number : 623122-84-9

Anticancer Activity

Research has demonstrated that (Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibits potent anticancer properties.

Case Studies

In vitro studies have shown that this compound inhibits the proliferation of K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cell lines. The observed IC50 values indicate a promising potential for further development as an anticancer agent.

Antioxidant Activity

The compound also displays significant antioxidant properties, which are crucial for protecting cells from oxidative stress-related damage.

Experimental Findings

In tests measuring DPPH radical scavenging activity, (Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate demonstrated efficacy comparable to that of established antioxidants such as vitamin C. This suggests its potential use in formulations aimed at reducing oxidative stress and preventing related diseases.

Anti-inflammatory Activity

Chronic inflammation is a contributing factor in many diseases, including cancer and neurodegenerative disorders. The compound's anti-inflammatory properties make it a candidate for therapeutic applications.

Research Insights

Studies indicate that (Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can modulate the levels of pro-inflammatory cytokines in cell-based assays. This modulation suggests potential therapeutic applications for conditions characterized by chronic inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the benzylidene ring or modifications to the ester group. These variations influence electronic, steric, and solubility properties, as summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Benzylidene Molecular Formula Molecular Weight (g/mol) XLogP3 Key Structural Features
(Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (Target) 4-Cl C₁₉H₁₅ClO₅ 358.78 ~4.5* Electron-withdrawing Cl at para position
(Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 3-F C₁₉H₁₅FO₅ 342.32 ~4.2 Electron-withdrawing F at meta position
(Z)-methyl 2-((2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 4-tert-butyl C₂₂H₂₂O₅ 366.40 5.2 Bulky tert-butyl group enhances lipophilicity
Benzyl 2-((2-(5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 5-methylfuran-2-yl C₂₃H₂₀O₆ 392.40 ~3.8 Heterocyclic furan substituent; benzyl ester

*Note: XLogP3 for the target compound is estimated based on analog data.

Key Comparisons

In contrast, the 3-fluoro analog () introduces a weaker electron-withdrawing effect at a meta position, which may alter binding interactions in biological systems . The 4-tert-butyl group () is electron-donating and sterically bulky, likely reducing solubility but enhancing membrane permeability due to increased lipophilicity (XLogP3 = 5.2 vs. ~4.5 for the target compound) .

Structural Modifications Replacement of the methyl ester with a benzyl ester () increases molecular weight and introduces a phenyl group, which could affect metabolic stability or enzymatic hydrolysis rates .

Biological Implications

  • While direct biological data for these compounds is unavailable in the provided evidence, structural parallels to MFR-a cofactors () suggest that substituent positioning (e.g., para vs. meta) could modulate interactions with enzymes or receptors, as seen in cofactor analogs with varying linkage arrangements .
  • The higher lipophilicity of the 4-tert-butyl analog (XLogP3 = 5.2) may favor blood-brain barrier penetration, whereas the polar ester groups in other derivatives could enhance aqueous solubility .

Q & A

Q. What are the recommended methods for synthesizing (Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Aldol Condensation : React 4-chlorobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-ol to form the benzylidene intermediate.
    • Acetylation : Use methyl 2-chloroacetate under basic conditions (e.g., K₂CO₃) to introduce the acetoxy group.
    • Stereochemical Control : Maintain low temperatures (0–5°C) to favor the Z-isomer, as higher temperatures promote E/Z isomerization.
  • Optimization Strategies :
    • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal yield conditions .
    • By-Product Mitigation : Monitor reaction progress via TLC/HPLC and employ gradient purification (e.g., silica gel chromatography) to isolate the target compound .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

Methodological Answer:

  • Handling Precautions :
    • PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact .
    • Ventilation : Use fume hoods to minimize inhalation of vapors or aerosols .
  • Storage Conditions :
    • Container : Store in amber glass vials with PTFE-lined caps to prevent moisture ingress.
    • Environment : Keep in a desiccator at 2–8°C under inert gas (N₂ or Ar) to inhibit oxidation/hydrolysis .

Q. What spectroscopic techniques are most effective for confirming the Z-isomer configuration and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for diagnostic coupling constants (e.g., olefinic protons in Z-configuration show J = 10–12 Hz) .
    • NOESY : Confirm spatial proximity between the 4-chlorophenyl and benzofuran groups.
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry (e.g., compare with ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate analogs) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 372.0742 for C₁₉H₁₅ClO₅⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles when scaling up reactions?

Methodological Answer:

  • Root-Cause Analysis :
    • Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and identify bottlenecks .
    • Scale-Dependent Effects : Test mixing efficiency (e.g., via Computational Fluid Dynamics) to address heat/mass transfer limitations .
  • Statistical Modeling : Apply response surface methodology (RSM) to correlate reaction parameters (e.g., temperature, stoichiometry) with yield/purity .

Q. What strategies are recommended for studying the structure-activity relationships (SAR) of this compound in pharmacological contexts?

Methodological Answer:

  • Functional Group Modifications :
    • Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents to assess electronic effects on bioactivity .
    • Vary the benzofuran core (e.g., introduce fused rings) to evaluate steric influences.
  • Biological Assays :
    • Conduct in vitro cytotoxicity screens (e.g., MTT assay) against cancer cell lines (e.g., MCF-7, A549) .
    • Perform molecular docking studies to predict binding affinity with target proteins (e.g., kinases) .

Q. What computational methods are suitable for predicting the reactivity or stability of this benzofuran derivative under varying conditions?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
    • Simulate hydrolysis pathways under acidic/basic conditions to identify degradation hotspots.
  • Molecular Dynamics (MD) :
    • Model solvation effects in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents to guide recrystallization strategies .

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